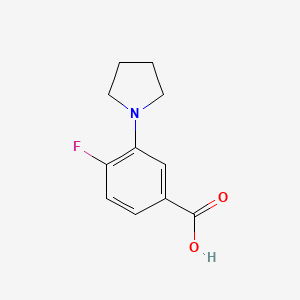

4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid

Beschreibung

Contextual Overview of Fluorinated Benzoic Acid Derivatives in Chemical Sciences

Fluorinated benzoic acid derivatives are a class of organic compounds that have garnered considerable attention in various scientific fields. The introduction of fluorine atoms into a benzoic acid scaffold can significantly alter the molecule's physicochemical properties. wikipedia.orgossila.com Fluorine is the most electronegative element, and its presence can influence a molecule's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets. ossila.com

Significance of Pyrrolidine-Containing Scaffolds in Molecular Design

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a prevalent scaffold in a vast number of natural products and synthetic bioactive compounds. Its importance in molecular design stems from its three-dimensional structure, which allows for the exploration of chemical space in ways that flat, aromatic rings cannot. This non-planar geometry can lead to more specific and potent interactions with the complex three-dimensional structures of biological macromolecules like proteins and enzymes.

The pyrrolidine scaffold is a common feature in many FDA-approved drugs and is a key building block in the development of new therapeutic agents targeting a wide array of diseases. Its derivatives have shown diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor and provides a point for further chemical modification, allowing for the fine-tuning of a molecule's properties.

A plausible synthetic route to 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid involves the nucleophilic aromatic substitution of a di-halogenated benzoic acid precursor, such as 3,4-difluorobenzoic acid, with pyrrolidine. In this reaction, the more activated fluorine atom at the 3-position would be displaced by the nucleophilic pyrrolidine. researchgate.netnih.gov

Research Trajectories and Future Perspectives for 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid

Given the limited specific research on 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid, its research trajectories can be inferred from the known applications of its structural components. The combination of a fluorinated benzoic acid and a pyrrolidine ring suggests several promising avenues for future investigation.

One potential area of research is in the development of novel antibacterial agents. The fluoroquinolone class of antibiotics, for example, features a fluorinated aromatic ring and a nitrogen-containing heterocycle. It is conceivable that derivatives of 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid could be explored as inhibitors of bacterial enzymes, such as DNA gyrase and topoisomerase IV. nih.gov

Furthermore, the anti-inflammatory potential of this compound warrants investigation. Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic molecules, and the presence of the benzoic acid moiety in 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid makes it a candidate for this class of therapeutics. The fluorine and pyrrolidine groups could modulate its activity and selectivity towards specific inflammatory targets.

In the realm of materials science, the rigid, fluorinated aromatic core combined with the potential for derivatization at the carboxylic acid and pyrrolidine nitrogen suggests that this compound could serve as a building block for novel polymers or functional materials with interesting electronic or photophysical properties.

While concrete research findings on 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid are yet to be widely published, its chemical structure positions it as a compound of significant interest for future studies in medicinal chemistry and materials science. Further investigation is needed to elucidate its specific properties and potential applications.

Chemical Compound Data

Below are tables detailing the available chemical information for 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid and its parent compounds.

Table 1: Properties of 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid

| Property | Value |

| CAS Number | 1267141-64-9 bldpharm.com |

| Molecular Formula | C₁₁H₁₂FNO₂ uni.lu |

| Molecular Weight | 209.22 g/mol |

| Predicted XlogP | 2.2 uni.lu |

| Predicted Hydrogen Bond Donors | 1 |

| Predicted Hydrogen Bond Acceptors | 3 |

| Predicted Rotatable Bond Count | 2 |

Table 2: Properties of 4-Fluorobenzoic acid

| Property | Value |

| CAS Number | 456-22-4 wikipedia.org |

| Molecular Formula | C₇H₅FO₂ wikipedia.org |

| Molecular Weight | 140.11 g/mol wikipedia.org |

| Melting Point | 184 °C wikipedia.org |

| Boiling Point | 253.7 °C wikipedia.org |

| Acidity (pKa) | 4.14 wikipedia.org |

Table 3: Properties of Pyrrolidine

| Property | Value |

| CAS Number | 123-75-1 |

| Molecular Formula | C₄H₉N |

| Molecular Weight | 71.12 g/mol |

| Melting Point | -63 °C |

| Boiling Point | 87-88 °C |

| Density | 0.866 g/mL |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-3-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAPQBAHLQHRKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 3 Pyrrolidin 1 Yl Benzoic Acid and Its Precursors

Strategies for Constructing the 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid Core

The construction of the central aromatic core of 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid is pivotal. The chosen strategy often depends on the availability of starting materials and the desired scale of the synthesis.

Direct Synthesis Approaches

A prominent and direct method for the synthesis of 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid involves the nucleophilic aromatic substitution (SNAr) reaction. This approach typically utilizes a di- or tri-substituted benzene (B151609) derivative where a good leaving group is displaced by pyrrolidine (B122466).

A common precursor for this reaction is 3,4-difluorobenzoic acid or its corresponding ester, such as methyl 3,4-difluorobenzoate . nih.govossila.com The fluorine atom at the 3-position is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid or ester group. The reaction with pyrrolidine, often in the presence of a base and a suitable solvent, leads to the selective displacement of the fluorine atom at the 3-position to yield the desired product. The reactivity of the starting material is crucial, and the presence of activating groups enhances the feasibility of this direct amination.

Table 1: Key Starting Materials for Direct Synthesis

| Starting Material | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| 3,4-Difluorobenzoic acid | 455-86-7 | C7H4F2O2 | Two fluorine atoms for selective substitution. |

| Methyl 3,4-difluorobenzoate | 369-25-5 | C8H6F2O2 | Ester group can facilitate the reaction and be hydrolyzed subsequently. |

Multi-Step Synthesis Pathways

Multi-step syntheses offer greater flexibility and can be advantageous when direct approaches are not feasible or result in low yields. A common strategy involves building the molecule sequentially, functionalizing the benzene ring step-by-step.

One such pathway commences with 3-amino-4-fluorobenzoic acid . This precursor allows for the introduction of the pyrrolidine ring through a reaction with a suitable dielectrophile, such as 1,4-dibromobutane or 1,4-dichlorobutane . This reaction, typically carried out in the presence of a base, forms the pyrrolidine ring via a double N-alkylation of the amino group. Subsequent manipulation of the functional groups, if necessary, can then be performed.

Another multi-step approach could involve the initial synthesis of a fluorinated benzoic acid with a different leaving group at the 3-position, such as bromine or chlorine, followed by a palladium-catalyzed cross-coupling reaction with pyrrolidine.

Organocatalytic and Stereoselective Synthetic Routes

While specific organocatalytic or stereoselective routes for the synthesis of 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid are not extensively documented in the literature, general principles of organocatalysis can be applied. For instance, chiral pyrrolidine-based organocatalysts are widely used in asymmetric synthesis. google.com It is conceivable that a chiral derivative of 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid could be synthesized using a stereoselective approach, potentially involving an asymmetric amination reaction. However, for the achiral target compound, these methods are generally not required.

Key Precursor Synthesis and Functionalization

The successful synthesis of 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid relies heavily on the efficient preparation and functionalization of its key precursors.

Derivatives of Benzoic Acid as Starting Materials

Table 2: Common Benzoic Acid Precursors and Their Synthetic Utility

| Precursor | CAS Number | Synthetic Route | Reference |

|---|---|---|---|

| 3,4-Difluorobenzoic acid | 455-86-7 | Direct nucleophilic aromatic substitution with pyrrolidine. | nih.gov |

| 3-Amino-4-fluorobenzoic acid | 403-17-8 | Multi-step synthesis via N-alkylation with a 1,4-dihalobutane. | - |

| 2-Bromo-4-fluorobenzoic acid | 1006-41-3 | Potential for palladium-catalyzed amination with pyrrolidine. |

The synthesis of these precursors themselves is well-established. For example, fluorinated benzoic acids can be prepared through various methods, including the oxidation of corresponding fluorotoluenes or through diazotization-fluorination reactions of aminobenzoic acids.

Pyrrolidine Ring Introduction and Modification

The introduction of the pyrrolidine ring is a critical step in the synthesis. As mentioned, nucleophilic aromatic substitution is a primary method. The conditions for this reaction, including the choice of solvent (e.g., DMSO, NMP), base (e.g., K2CO3, Et3N), and temperature, are crucial for achieving high yields and selectivity.

In multi-step pathways, the formation of the pyrrolidine ring from an amino precursor and a 1,4-dihaloalkane is a classic method for constructing five-membered nitrogen heterocycles. Modifications to the pyrrolidine ring itself are less common in the synthesis of this specific target molecule, as the unsubstituted pyrrolidine moiety is typically desired.

Nucleophilic Fluorination Strategies

The introduction of a fluorine atom onto the aromatic ring is a critical step in the synthesis of 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid and its precursors. Nucleophilic fluorination, particularly nucleophilic aromatic substitution (SNAr), stands out as a prevalent strategy.

A common precursor for this transformation is a di-substituted benzene ring, often containing a leaving group ortho or para to an activating group. For the synthesis of 4-fluoro-3-aminobenzoic acid derivatives, a typical precursor would be a 3,4-dihalobenzoic acid or a 3-nitro-4-halobenzoic acid. The SNAr reaction involves the displacement of a halide ion (e.g., chloro or bromo) by a nucleophile, in this case, the pyrrolidine. The fluorine atom is often already present on the ring or is introduced in a subsequent step.

In a representative synthesis, 3,4-difluorobenzoic acid can be reacted with pyrrolidine. The electron-withdrawing carboxylic acid group activates the ring towards nucleophilic attack. The fluorine atom at position 4 is a good leaving group in this context. The reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) in the presence of a base like potassium carbonate to neutralize the generated hydrofluoric acid.

Alternatively, a precursor like 4-chloro-3-nitrobenzoic acid can be used. The nitro group is a strong electron-withdrawing group that highly activates the ring for SNAr. The reaction with pyrrolidine would displace the chloride, followed by the reduction of the nitro group to an amine. Subsequent diazotization and fluorination (e.g., via the Balz-Schiemann reaction) can then install the fluorine atom.

Radiosynthesis of Labeled Analogues

For applications in molecular imaging, such as Positron Emission Tomography (PET), radiolabeled analogues of 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid are of significant interest. The most common radionuclide for this purpose is fluorine-18 (B77423) (18F), a positron emitter with a half-life of 109.8 minutes. patsnap.com

The radiosynthesis of [18F]4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid typically involves the introduction of the 18F-label in the final or penultimate step of the synthesis to maximize the radiochemical yield due to the short half-life of the isotope. A common strategy is the nucleophilic radiofluorination of a suitable precursor.

One approach involves the use of a precursor with a good leaving group at the 4-position of the benzoic acid ring, such as a nitro group or a trimethylammonium salt. For instance, a precursor like methyl 3-(pyrrolidin-1-yl)-4-(trimethylammonio)benzoate triflate can be subjected to nucleophilic fluorination with no-carrier-added [18F]fluoride. The [18F]fluoride is typically activated by a phase-transfer catalyst such as a potassium-Kryptofix 2.2.2 complex. The reaction is usually performed at elevated temperatures in a polar aprotic solvent. Following the radiofluorination, a final hydrolysis step of the ester is required to yield the desired [18F]4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid.

Another strategy involves the preparation of a radiolabeled synthon, such as [18F]4-fluorobenzaldehyde, which is then incorporated into the final molecule. googleapis.com However, for this specific compound, direct radiofluorination of an appropriate precursor is generally more efficient.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid is highly dependent on the optimization of reaction conditions to maximize the yield and purity of the product. Key parameters that are often fine-tuned include the choice of solvent, base, temperature, and catalyst (if applicable).

For the nucleophilic aromatic substitution of 3,4-difluorobenzoic acid with pyrrolidine, the choice of base is critical. While inorganic bases like potassium carbonate are common, organic bases such as triethylamine (B128534) or diisopropylethylamine can also be employed. The temperature of the reaction is another crucial factor; higher temperatures generally accelerate the reaction but can also lead to the formation of side products. A typical temperature range for such reactions is between 80 °C and 150 °C. The molar ratio of the reactants, particularly the excess of pyrrolidine used, can also influence the reaction rate and yield.

The table below summarizes typical reaction conditions for the N-arylation of pyrrolidine with a fluorinated benzoic acid precursor.

| Precursor | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 3,4-Difluorobenzoic acid | Pyrrolidine | K2CO3 | DMSO | 120 | 12 | 75-85 |

| Methyl 4-chloro-3-nitrobenzoate | Pyrrolidine | Triethylamine | DMF | 100 | 8 | 80-90 (for the substitution step) |

Purification Techniques for Synthetic Intermediates and Final Product

The purification of 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid and its synthetic intermediates is essential to obtain a product of high purity. Common purification techniques include recrystallization and column chromatography.

Recrystallization: This is a widely used method for purifying solid compounds. The choice of solvent is crucial for effective recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. For fluorinated aminobenzoic acids, polar solvents or solvent mixtures are often employed. For instance, a mixture of ethanol (B145695) and water can be an effective solvent system. allfluoro.com The impure solid is dissolved in a minimum amount of the hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving the impurities in the solution. The crystals are then collected by filtration.

Column Chromatography: For the purification of both the final product and its intermediates, column chromatography is a powerful technique. Reversed-phase high-performance liquid chromatography (RP-HPLC) is particularly suitable for the purification of polar compounds like benzoic acid derivatives. A C18 column is commonly used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The gradient of the organic solvent can be adjusted to achieve optimal separation of the desired compound from any impurities. For preparative HPLC, the collected fractions containing the pure product are then combined and the solvent is removed to yield the purified compound.

The following table outlines typical purification methods for fluorinated benzoic acids.

| Compound Type | Purification Method | Stationary Phase/Solvent System | Detection |

|---|---|---|---|

| Fluorinated Benzoic Acid Intermediate | Silica Gel Chromatography | Hexane/Ethyl Acetate gradient | UV (254 nm) |

| 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid | Recrystallization | Ethanol/Water | N/A |

| 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid | Preparative RP-HPLC | C18 column; Water/Acetonitrile with 0.1% Formic Acid | UV (254/280 nm) |

Chemical Reactivity and Derivatization Strategies for 4 Fluoro 3 Pyrrolidin 1 Yl Benzoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, allowing for the formation of a variety of functional derivatives through well-established synthetic protocols.

Esterification and Amidation

Esterification: The conversion of 4-fluoro-3-(pyrrolidin-1-yl)benzoic acid to its corresponding esters can be readily achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid, is a common approach. For instance, the reaction of a similar substrate, 4-fluorobenzoic acid, with methanol (B129727) in the presence of sulfuric acid yields the methyl ester. researchgate.net Microwave-assisted esterification has also been shown to be an efficient method for the synthesis of esters from substituted benzoic acids, often leading to reduced reaction times and improved yields. researchgate.net

Amidation: The formation of amides from 4-fluoro-3-(pyrrolidin-1-yl)benzoic acid is another crucial derivatization strategy. This can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine. Alternatively, direct amidation can be achieved using coupling agents. Recent advancements have demonstrated the utility of titanium-based catalysts, such as titanium(IV) chloride and titanium(IV) fluoride (B91410), for the direct condensation of carboxylic acids and amines. rsc.orgnih.govresearchgate.net These methods offer a straightforward route to a wide range of amide derivatives under relatively mild conditions. Boron-based reagents have also emerged as effective catalysts for dehydrative amidation. acs.org

Table 1: Representative Conditions for Esterification and Amidation

| Transformation | Reagents and Conditions | Product Type |

| Esterification | Alcohol (e.g., Methanol, Ethanol), cat. H₂SO₄, heat | Alkyl ester |

| Esterification | Alcohol, Microwave irradiation | Alkyl ester |

| Amidation | 1. SOCl₂ or (COCl)₂; 2. Amine, base | Amide |

| Amidation | Amine, TiCl₄, Pyridine, 85°C | Amide |

| Amidation | Amine, TiF₄, Toluene, reflux | Amide |

| Amidation | Amine, B(C₆F₅)₃·H₂O | Amide |

Reduction and Oxidation Reactions

Reduction: The carboxylic acid moiety can be selectively reduced to a primary alcohol. Borane-based reducing agents, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF), are particularly effective for this transformation and are known to be chemoselective, often not affecting other functional groups like the fluoro substituent or the pyrrolidine (B122466) ring under controlled conditions. researchgate.netnih.gov The reduction of aromatic carboxylic acids to their corresponding benzyl (B1604629) alcohols is a well-established process that can be carried out in the presence of various functional groups. mdpi.comic.ac.uk

Oxidation: The carboxylic acid group is already in a high oxidation state and is generally resistant to further oxidation under standard conditions. The primary focus of oxidative transformations on this molecule would be on the pyrrolidine ring or the aromatic system.

Reactivity of the Pyrrolidine Ring

The pyrrolidine ring offers opportunities for derivatization through reactions at the nitrogen atom and on the ring itself.

N-Alkylation and Acylation

N-Alkylation: The nitrogen atom of the pyrrolidine ring is nucleophilic and can undergo alkylation with various alkyl halides. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). researchgate.netorganic-chemistry.org The choice of alkylating agent and reaction conditions can be tailored to introduce a wide range of substituents. However, care must be taken to avoid overalkylation, which can lead to the formation of quaternary ammonium (B1175870) salts. wikipedia.org

N-Acylation: The pyrrolidine nitrogen can also be acylated using acyl chlorides or acid anhydrides in the presence of a base. This reaction provides a straightforward route to N-acyl derivatives. For N-aryl systems that may exhibit lower nucleophilicity, stronger bases like sodium hydride or the use of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) may be necessary to facilitate the reaction. reddit.com

Table 2: Conditions for N-Alkylation and N-Acylation of the Pyrrolidine Ring

| Transformation | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), K₂CO₃, DMF | N-Alkyl derivative |

| N-Alkylation | Alkyl halide, NaH, THF | N-Alkyl derivative |

| N-Acylation | Acyl chloride (RCOCl), Et₃N or Pyridine, CH₂Cl₂ | N-Acyl derivative |

| N-Acylation | Acid anhydride (B1165640) ((RCO)₂O), DMAP, CH₂Cl₂ | N-Acyl derivative |

Ring Functionalization

The carbon atoms of the pyrrolidine ring can also be functionalized, most commonly at the α-position to the nitrogen. Oxidative methods can be employed to introduce new functional groups. For example, the electrochemical Shono-type oxidation of N-aryl pyrrolidines can lead to the formation of the corresponding pyrrolidin-2-ones (lactams). organic-chemistry.org Chemical oxidizing agents, such as iron(II)-hydrogen peroxide, have also been used to achieve this transformation. researchgate.net Furthermore, direct α-arylation of pyrrolidines has been reported using copper-catalyzed oxidative coupling with phenols and naphthols. rsc.orgulb.ac.be

Reactions Involving the Fluoro-Substituted Aromatic System

The fluoro-substituted aromatic ring is susceptible to both nucleophilic and electrophilic attack, allowing for a range of derivatization strategies.

Electrophilic Aromatic Substitution: The directing effects of the substituents on the aromatic ring will govern the position of electrophilic attack. The carboxylic acid group is a meta-director, deactivating the ring towards electrophilic substitution. doubtnut.comquora.comdoubtnut.comyoutube.com Conversely, the pyrrolidine group is a strong activating group and an ortho-, para-director. In this molecule, the positions ortho and para to the pyrrolidine group are either substituted or the same as the meta position to the carboxylic acid. Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation are expected to occur at the position ortho to the pyrrolidine group and meta to the carboxylic acid. The strong activating effect of the pyrrolidine ring is likely to dominate the directing effects.

Table 3: Potential Derivatization Reactions of the Aromatic Ring

| Transformation | Reagents and Conditions | Expected Product |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-NH₂, R-OH), Base, Heat | 4-Substituted-3-(pyrrolidin-1-yl)benzoic acid |

| Nitration | HNO₃, H₂SO₄ | 4-Fluoro-2-nitro-3-(pyrrolidin-1-yl)benzoic acid |

| Halogenation | Br₂, FeBr₃ or NBS | 2-Bromo-4-fluoro-3-(pyrrolidin-1-yl)benzoic acid |

| Sulfonation | Fuming H₂SO₄ | 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid-2-sulfonic acid |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic rings, particularly those bearing activating substituents. The generally accepted mechanism involves a two-step addition-elimination process. Initially, a nucleophile attacks the carbon atom bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is eliminated, restoring the aromaticity of the ring.

In the case of 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid, the aromatic ring is substituted with three distinct functional groups: a fluorine atom, a pyrrolidinyl group, and a carboxylic acid group. The fluorine atom, being highly electronegative, serves as an excellent leaving group in SNAr reactions, a phenomenon often referred to as the "element effect" where the order of leaving group ability is F > Cl > Br > I. The reactivity of the fluorine atom is significantly enhanced by the presence of the electron-withdrawing carboxylic acid group in the para position. This group helps to stabilize the negative charge of the intermediate Meisenheimer complex through resonance delocalization. The pyrrolidinyl group, located meta to the fluorine, has a less pronounced electronic influence on the substitution at the C4 position.

While specific studies detailing the SNAr reactions of 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid are not extensively documented in publicly available literature, its reactivity can be predicted based on these established principles. A variety of nucleophiles can be expected to displace the fluoride ion to yield a range of substituted benzoic acid derivatives.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

This table outlines potential substitution reactions on 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid, showcasing the versatility of the SNAr mechanism for generating diverse derivatives.

| Nucleophile (Nu⁻) | Reagent Example | Expected Product |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid |

| Amine (R₂NH) | Diethylamine ((C₂H₅)₂NH) | 4-(Diethylamino)-3-(pyrrolidin-1-yl)benzoic acid |

| Thiolate (RS⁻) | Sodium thiophenolate (NaSPh) | 4-(Phenylthio)-3-(pyrrolidin-1-yl)benzoic acid |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 4-Hydroxy-3-(pyrrolidin-1-yl)benzoic acid |

Derivatization for Analytical and Research Purposes

Chemical derivatization is a technique used to modify an analyte to enhance its suitability for a specific analytical method. nih.gov This process can improve chromatographic separation, increase detection sensitivity, or alter fragmentation patterns in mass spectrometry. nih.gov For 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid, the carboxylic acid functional group is the most common site for derivatization.

Pre-column Derivatization for Chromatographic Analysis

Pre-column derivatization involves modifying the analyte before its introduction into the chromatography system. This is often necessary when the original compound has poor retention on a given column or lacks a strong chromophore or fluorophore for sensitive detection. researchgate.netvalahia.ro

For carboxylic acids like the title compound, a common derivatization strategy is esterification. For instance, fluorobenzoic acids can be converted to their corresponding methyl esters using reagents like Boron trifluoride-methanol (BF₃·MeOH) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov This increases the volatility of the analyte, which is essential for GC analysis.

For High-Performance Liquid Chromatography (HPLC), derivatization often aims to attach a tag that can be easily detected. nih.gov This is particularly useful for improving detection limits in UV-Vis or fluorescence detectors. The carboxylic acid group can be activated, for example with a carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and then reacted with an amine- or alcohol-containing tag. nih.govbiotium.com

Table 2: Common Pre-column Derivatization Reagents for Carboxylic Acids

This table summarizes various reagents used to derivatize carboxylic acids for enhanced chromatographic analysis.

| Derivatizing Reagent | Derivative Formed | Analytical Advantage |

| BF₃·Methanol / Diazomethane | Methyl Ester | Increased volatility for GC |

| Benzyl bromide / Pentafluorobenzyl bromide (PFBBr) | Benzyl / PFB Ester | Introduction of UV-active or electron-capturing group |

| 3-Nitrophenylhydrazine (3-NPH) with EDC | Hydrazide Adduct | Enhanced ionization for LC-MS/MS |

| Amine-functionalized fluorescent dyes (with EDC) | Amide | Highly sensitive fluorescence detection |

Derivatization for Enhanced Spectroscopic Detection

Derivatization can significantly improve the detection of a molecule by various spectroscopic techniques by altering its light-absorbing or light-emitting properties.

UV-Visible Spectroscopy: The inherent UV absorbance of 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid may be insufficient for trace-level quantification. Derivatizing the carboxylic acid to form an ester or amide with a molecule containing an extensive chromophore can substantially increase the molar absorptivity, thereby enhancing detection sensitivity.

Fluorescence Spectroscopy: The target compound is not natively fluorescent. To enable highly sensitive fluorescence detection, the carboxylic acid group can be coupled with a fluorescent tag. This is a powerful strategy for quantification in complex biological samples. Reagents such as ATTO dyes, BODIPY derivatives, or other fluorescent amines/alcohols can be attached via an amide or ester linkage, respectively. biotium.commedchemexpress.comantibodies.com The resulting derivative can be excited at a specific wavelength, and the emitted light is measured, offering excellent selectivity and low limits of detection. tcichemicals.com

Mass Spectrometry (MS): Derivatization for MS analysis aims to improve ionization efficiency and control fragmentation. nih.gov While esterification can improve volatility for GC-MS, it can also be beneficial for LC-MS. youtube.com A key strategy for LC-MS/MS is "charge-switch" derivatization, where a permanently charged group is attached to the analyte. nih.govacs.org For a carboxylic acid, reacting it with a reagent containing a quaternary ammonium group, such as 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium (4-APEBA), can ensure the derivative is readily detected in positive-ion mode ESI-MS with high sensitivity. nih.gov This approach also provides predictable fragmentation patterns, which are useful for targeted analysis. researchgate.net

Table 3: Derivatization Strategies for Enhanced Spectroscopic Detection

This table details derivatization approaches tailored for specific spectroscopic methods.

| Spectroscopic Method | Derivatization Strategy | Example Reagent(s) | Principle of Enhancement |

| UV-Visible Spectroscopy | Introduction of a chromophore | p-Nitrobenzyl bromide | Increases molar absorptivity (stronger UV signal) |

| Fluorescence Spectroscopy | Attachment of a fluorophore | BODIPY-amine + EDC | Confers high-intensity fluorescence for sensitive detection |

| Mass Spectrometry (MS) | Introduction of a fixed charge | 3-Nitrophenylhydrazine (3-NPH) / 4-APEBA | Improves ionization efficiency and provides characteristic fragments |

Spectroscopic and Structural Characterization of 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid

The following article details the spectroscopic and structural characterization methodologies for the chemical compound 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid. The content is structured to focus exclusively on the analytical techniques specified.

Spectroscopic and Structural Characterization Methodologies

Mass Spectrometry (MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid, analysis typically requires derivatization, often through trimethylsilylation, to increase its volatility and thermal stability for passage through the gas chromatograph. nih.gov The sample is introduced into a heated injection port, vaporized, and carried by an inert gas through a capillary column. Separation is based on the compound's boiling point and affinity for the column's stationary phase.

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting molecular ion ([M]•+) and its subsequent fragment ions are separated by their mass-to-charge ratio (m/z). The fragmentation pattern is a unique fingerprint of the molecule's structure.

For 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid (molar mass: 223.23 g/mol ), the mass spectrum is predicted to show a prominent molecular ion peak at m/z 223. The fragmentation is expected to follow pathways characteristic of its functional groups. Key fragmentation patterns for benzoic acid itself include the loss of the hydroxyl group (M-17) to form the benzoyl cation [C₆H₅CO]⁺ at m/z 105, and the loss of the carboxyl group (M-45) to yield the phenyl cation [C₆H₅]⁺ at m/z 77. docbrown.info For the target molecule, analogous fragments are anticipated. A significant peak would be expected at m/z 206, corresponding to the loss of the hydroxyl radical. Another major fragmentation pathway would involve the cleavage of the C-C bond between the aromatic ring and the carboxyl group, leading to a fragment ion corresponding to the fluorinated pyrrolidinyl benzene cation. Cleavage alpha to the nitrogen atom in the pyrrolidine ring is also a common fragmentation pathway for pyrrolidine-containing compounds, which could lead to a characteristic ion at m/z 70, representing the [C₄H₈N]⁺ fragment. nist.gov

Table 1: Predicted GC-MS Fragmentation Data for 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid

| Predicted m/z | Predicted Ion | Fragmentation Pathway |

| 223 | [C₁₁H₁₂FNO₂]⁺ | Molecular Ion (M⁺) |

| 206 | [C₁₁H₁₁FNO]⁺ | Loss of •OH (M-17) |

| 178 | [C₁₁H₁₂FN]⁺ | Loss of •COOH (M-45) |

| 153 | [C₇H₅FO₂]⁺ | Loss of pyrrolidine (M-70) |

| 105 | [C₆H₄FCO]⁺ | Benzoyl-type cation from cleavage |

| 70 | [C₄H₈N]⁺ | Pyrrolidinyl fragment |

This table is predictive and based on the fragmentation of analogous structures. Actual experimental values may vary.

Liquid Chromatography-Mass Spectrometry (LC-MS/UPLC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly Ultra-High-Performance Liquid Chromatography (UPLC-MS), is highly suitable for analyzing 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid without the need for derivatization. nih.govnih.gov The compound is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase (e.g., C18). nih.gov Separation is achieved based on the analyte's polarity and interaction with the stationary phase. Aromatic carboxylic acids are often analyzed using reversed-phase (RP) HPLC with mobile phases consisting of water, acetonitrile (B52724), and an acid modifier like formic acid or trifluoroacetic acid (TFA) to ensure good peak shape and ionization. sielc.comosti.gov

After separation, the eluent is introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI). ESI is a soft ionization technique that usually results in a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. For this compound, ESI in positive mode would be expected to yield a strong signal at m/z 224.2. Tandem MS (MS/MS) can be performed on this precursor ion to induce fragmentation and provide further structural confirmation.

The high resolution and sensitivity of UPLC-MS make it a method of choice for quantitative analysis and for identifying the compound in complex matrices. researchgate.net

Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy states. The resulting spectrum provides a characteristic fingerprint based on the molecule's functional groups. slideshare.net For 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid, the IR spectrum is expected to display several key absorption bands.

The carboxylic acid functional group gives rise to a very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, due to strong hydrogen bonding in the solid state, where the molecules often form dimers. docbrown.inforesearchgate.net The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to appear as a strong, sharp band between 1700 and 1680 cm⁻¹. docbrown.infowvu.edu The aromatic nature of the molecule will be confirmed by C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. orgchemboulder.comlibretexts.org The C-F bond will produce a strong absorption in the 1250-1020 cm⁻¹ range. The C-N stretching of the pyrrolidine group attached to the aromatic ring is expected in the 1350-1250 cm⁻¹ region. msu.edu The substitution pattern on the benzene ring (1,3,4-trisubstituted) gives rise to characteristic C-H out-of-plane (oop) bending bands in the 900-675 cm⁻¹ fingerprint region. orgchemboulder.comamazonaws.com

Table 2: Predicted Infrared (IR) Absorption Frequencies

| Wavenumber (cm⁻¹) | Predicted Functional Group Vibration | Intensity |

| 3300-2500 | O-H stretch (Carboxylic acid, H-bonded) | Broad, Strong |

| 3100-3000 | C-H stretch (Aromatic) | Medium |

| 2980-2850 | C-H stretch (Aliphatic, Pyrrolidine) | Medium |

| 1700-1680 | C=O stretch (Carboxylic acid) | Strong |

| 1610-1580 | C=C stretch (Aromatic ring) | Medium |

| 1520-1480 | C=C stretch (Aromatic ring) | Medium |

| 1350-1250 | C-N stretch (Aryl-amine) | Medium-Strong |

| 1250-1020 | C-F stretch | Strong |

| ~850-800 | C-H out-of-plane bend (Trisubstituted) | Strong |

This table is predictive, based on characteristic group frequencies. docbrown.infoorgchemboulder.commsu.edu

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR activity requires a change in dipole moment during a vibration, Raman activity requires a change in polarizability. Symmetrical, non-polar bonds often produce strong Raman signals.

For 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid, the aromatic ring vibrations are expected to be particularly Raman active, showing strong peaks for the C=C stretching modes around 1600 cm⁻¹. ias.ac.inresearchgate.net The symmetric breathing mode of the benzene ring, typically weak in the IR spectrum, often gives a strong, sharp signal in the Raman spectrum. The C=O stretch of the carboxylic acid will also be visible but is often weaker in Raman than in IR. researchgate.net Raman spectroscopy is particularly useful for studying crystalline samples and can provide insights into polymorphism and intermolecular interactions. nih.gov

Electronic Absorption (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The technique is used to study molecules with chromophores, such as aromatic rings and carbonyl groups.

The chromophore in 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid is the substituted benzene ring. Benzene itself exhibits characteristic absorptions around 204 nm and 254 nm. spcmc.ac.in Substitution on the ring significantly affects the position (λ_max) and intensity (molar absorptivity, ε) of these bands. The pyrrolidinyl group is a strong electron-donating (auxochromic) group, which will cause a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased intensity) due to extended conjugation of the nitrogen lone pair with the π-system of the ring. sielc.comresearchgate.net The fluorine atom, being electronegative, may have a slight hypsochromic (blue) shift effect, but the electron-donating effect of the amino group is expected to dominate. doaj.orgresearchgate.netresearchgate.net For comparison, 3-aminobenzoic acid shows absorption maxima at 226 nm and 272 nm. sielc.com It is predicted that 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid will exhibit two primary absorption bands, likely shifted to wavelengths longer than those of benzene and aminobenzoic acid.

Table 3: Predicted UV-Vis Absorption Maxima

| Predicted λ_max (nm) | Electronic Transition | Solvent Effects |

| ~230-240 | π → π | Relatively insensitive to solvent polarity |

| ~280-300 | π → π | Sensitive to solvent polarity and pH |

This table is predictive, based on the electronic effects of the substituents on the benzene chromophore. sielc.comresearchgate.net

X-ray Diffraction for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding and crystal packing.

For 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid, obtaining a suitable single crystal is the first critical step. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions are determined.

Table 4: Representative Crystal Data for Analogous Benzoic Acids

| Compound | Crystal System | Space Group | Key Feature | Reference |

| p-Fluorobenzoic Acid | Monoclinic | P2₁/n | Hydrogen-bonded dimers | iucr.org |

| p-Aminobenzoic Acid | Monoclinic | P2₁/n | Hydrogen-bonded dimers and N-H···O bonds | iucr.org |

This data provides a likely model for the crystalline behavior of 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in synthetic chemistry for verifying the empirical and molecular formula of a newly synthesized compound. This destructive method determines the mass percentages of individual elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimental results are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. A close correlation between the experimental and theoretical data provides strong evidence for the successful synthesis and purity of the target molecule.

For 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid, the molecular formula is C₁₁H₁₂FNO₂. uni.luchemscene.com This formula corresponds to a molecular weight of 209.22 g/mol . chemscene.com Based on this composition, the theoretical elemental percentages can be calculated.

The verification process involves combusting a small, precisely weighed sample of the compound in an oxygen-rich environment. The resulting combustion gases (carbon dioxide, water, and nitrogen gas) are collected and measured by a specialized analyzer to determine the proportions of C, H, and N. While elemental analysis is a standard procedure for the characterization of novel benzoic acid derivatives researchgate.neteurjchem.com, specific experimental data for 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid is not detailed in the currently available literature.

The theoretical elemental composition is presented in the table below for comparison purposes. In a typical research setting, the experimentally determined values would be expected to be within ±0.4% of the theoretical values to confirm the compound's identity and purity.

Interactive Data Table: Elemental Composition of 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid

| Element | Symbol | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon | C | 63.15 | Data not available in cited sources |

| Hydrogen | H | 5.78 | Data not available in cited sources |

| Nitrogen | N | 6.69 | Data not available in cited sources |

| Oxygen | O | 15.29 | Data not available in cited sources |

| Fluorine | F | 9.08 | Data not available in cited sources |

Computational and Theoretical Investigations of 4 Fluoro 3 Pyrrolidin 1 Yl Benzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netvjst.vn It is widely employed to predict various molecular properties, including equilibrium geometries, vibrational frequencies, and electronic properties. scholarsresearchlibrary.commdpi.com For a molecule like 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid, DFT calculations would provide fundamental insights into its structure and reactivity.

Molecular Geometry Optimization

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid, this process would define the bond lengths, bond angles, and dihedral angles that correspond to the most stable conformation.

DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, are commonly used for geometry optimization. researchgate.net The resulting optimized structure would likely show a nearly planar benzoic acid group, with the pyrrolidine (B122466) ring possibly adopting a slightly puckered conformation to minimize steric strain. researchgate.net The dihedral angle between the carboxylic acid group and the benzene (B151609) ring is a key parameter that would be determined. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid (Note: The following data is illustrative and based on typical values for similar structures, as specific computational results for this molecule are not available in the cited literature.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-F | ~1.36 Å |

| C=O (Carboxylic) | ~1.24 Å | |

| C-O (Carboxylic) | ~1.31 Å | |

| C-N (Pyrrolidine) | ~1.39 Å | |

| Bond Angle | O=C-O (Carboxylic) | ~123° |

| C-N-C (Pyrrolidine) | ~109° | |

| Dihedral Angle | Benzene Ring - COOH | ~5-20° |

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of chemical bonds. researchgate.netmdpi.com

For 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid, characteristic vibrational frequencies would be expected for the functional groups present:

O-H stretching of the carboxylic acid would appear as a broad band, typically in the 3600–3400 cm⁻¹ region, often influenced by hydrogen bonding. mdpi.com

C=O stretching of the carboxylic acid would be a strong absorption, generally in the range of 1740–1660 cm⁻¹. mdpi.com

C-H stretching of the aromatic ring are expected in the 3100–3000 cm⁻¹ region. researchgate.net

C-F stretching would also be present, typically in the 1250-1000 cm⁻¹ range.

These theoretical spectra can be compared with experimental data to aid in the structural characterization of the compound. researchgate.net

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory provides insights into the electronic properties of a molecule. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netmdpi.com

For 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid, the HOMO is likely to be localized on the electron-rich pyrrolidine and benzene ring system, while the LUMO may be distributed over the electron-withdrawing carboxylic acid group. mdpi.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized. researchgate.net These calculations help in understanding the charge transfer that can occur within the molecule. mdpi.com

Table 2: Hypothetical Electronic Properties of 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid (Note: This data is illustrative, as specific computational results for this molecule are not available in the cited literature.)

| Property | Predicted Value |

| HOMO Energy | ~ -6.0 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 4.5 eV |

| Dipole Moment | ~ 3.0 - 5.0 D |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational changes and dynamics of a molecule in a simulated environment, such as in a solvent or interacting with a biological target. nih.gov For 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid, an MD simulation could reveal how the molecule behaves in an aqueous solution, including its conformational flexibility and interactions with water molecules. nih.gov The stability of the compound when bound to a protein target can also be assessed through MD simulations of the ligand-protein complex. tandfonline.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. tandfonline.com

If 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid were to be investigated as an inhibitor of a specific enzyme, molecular docking would be used to place the molecule into the enzyme's active site. The results would be a docking score, which estimates the binding affinity, and a predicted binding pose. nih.gov This pose would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the amino acid residues of the protein.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govuran.ua These models are used to predict the activity of new, unsynthesized compounds.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D shape and electrostatic properties. mdpi.com To perform a CoMFA study on a series of analogs of 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid, the following steps would be taken:

A training set of molecules with known biological activities would be selected.

The molecules would be aligned based on a common scaffold.

Steric and electrostatic fields around each molecule would be calculated.

Partial Least Squares (PLS) analysis would be used to build a statistical model correlating the variations in these fields with the variations in biological activity.

The resulting CoMFA model would be visualized as 3D contour maps, indicating regions where modifications to the molecular structure (e.g., adding bulky groups or electron-withdrawing groups) would likely increase or decrease biological activity. mdpi.com A statistically significant QSAR or CoMFA model can be a valuable tool for guiding the design of more potent analogs. mdpi.com

Conformational Analysis

The conformational landscape of 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid is primarily dictated by the rotational freedom around the single bonds connecting the substituent groups to the benzene ring and the inherent flexibility of the pyrrolidine ring. Due to the absence of specific experimental or computational studies on this molecule in the available literature, the following analysis is based on theoretical considerations and data from analogous substituted benzoic acids and N-aryl pyrrolidine systems. The key conformational features include the orientation of the carboxylic acid group, the orientation of the pyrrolidine ring with respect to the phenyl ring, and the puckering of the pyrrolidine ring itself.

Rotational Isomerism of the Carboxylic Acid Group

The rotation of the carboxylic acid group relative to the benzene ring is a common feature in benzoic acid derivatives. While the energy barrier for this rotation is generally low, specific orientations can be favored to minimize steric hindrance and maximize electronic interactions. In many substituted benzoic acids, two primary conformers are considered: a planar and a non-planar orientation of the carboxylic acid group with respect to the aromatic ring. The planarity is often influenced by the formation of intermolecular hydrogen-bonded dimers, particularly in the solid state. In solution, the equilibrium between different conformers can be influenced by the solvent polarity. For 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid, the presence of the bulky pyrrolidinyl group at the ortho position to the carboxylic acid could introduce steric strain, potentially favoring a non-planar arrangement of the carboxylic acid group to alleviate this repulsion.

Orientation of the Pyrrolidinyl Group

Pyrrolidine Ring Puckering

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve bond angle strain. The two most common puckered forms are the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) conformations. In the context of substituted prolines, it has been shown that substituents on the ring can significantly influence the preferred pucker. For instance, fluorination can bias the ring pucker. While 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid does not have a substituent directly on the pyrrolidine ring, the electronic and steric nature of the substituted phenyl group attached to the nitrogen atom can still have a subtle influence on the ring's conformational equilibrium. The specific preferred pucker (e.g., N-endo, C-endo, etc.) would require detailed quantum mechanical calculations.

Conceptual Conformational Parameters

| Conformational Feature | Bonds Involved | Key Torsional Angle(s) | Influencing Factors |

| Carboxylic Acid Orientation | Aryl-C(OOH) | C2-C1-C(OOH)-O | Steric hindrance with the ortho-pyrrolidinyl group, potential for intermolecular hydrogen bonding. |

| Pyrrolidine Ring Orientation | Aryl-N(pyrrolidine) | C4-C3-N-C(pyrrolidine) | Steric repulsion with ortho-fluoro and meta-carboxylic acid groups, electronic effects of the nitrogen lone pair. |

| Pyrrolidine Ring Pucker | C-C and C-N bonds within the pyrrolidine ring | Endocyclic torsional angles | Minimization of bond angle and torsional strain. |

Applications in Medicinal Chemistry and Chemical Biology Research

Function as a Synthetic Building Block in Drug Discovery

Fluorinated benzoic acids are recognized as valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs). The carboxylic acid group can be readily modified, allowing for its attachment to larger molecular scaffolds. Similarly, the pyrrolidine (B122466) ring is a widely used nitrogen-containing heterocycle in medicinal chemistry, valued for its ability to explore pharmacophore space due to its sp³-hybridization and non-planar structure.

The structure of 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid contains key features for the design of novel pharmacophores. The aromatic ring with its fluorine and pyrrolidine substituents can engage in various non-covalent interactions with biological targets. The carboxylic acid provides a reactive handle for amide bond formation, a common linkage in many drug molecules. This allows for the systematic exploration of chemical space by coupling this acid with a diverse range of amines to generate libraries of new chemical entities.

While specific examples for 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid are not detailed in available literature, analogous fluorinated benzoic acid derivatives are crucial intermediates in the synthesis of complex bioactive molecules. For instance, 3-Fluoro-4-(trifluoromethyl)benzoic acid is a key building block for potassium channel openers used in epilepsy treatment. These are synthesized through condensation reactions with aminopyridines. Similarly, pyrrolidine-containing compounds are integral to the structure of various therapeutic agents, including those targeting VLA-4 for asthma. The synthesis of pyrrolobenzodiazepines, a class of anticancer agents, also relies on pyrrolidine-based precursors.

Exploration of Biological Activities and Mechanisms of Action

The biological activities of compounds containing either a fluorinated benzoic acid or a pyrrolidine ring are well-documented, suggesting potential areas of investigation for 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid.

Fluoro-substituted compounds are frequently studied as enzyme inhibitors. The fluorine atom can alter the acidity of nearby protons or serve as a bioisostere for a hydrogen atom, potentially leading to irreversible inhibition of an enzyme. For example, pyrazole (B372694) derivatives containing a fluorophenyl group have been synthesized and shown to act as fatty acid biosynthesis inhibitors with potent antibacterial activity. Given this precedent, derivatives of 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid could be synthesized and screened for inhibitory activity against a range of enzymes.

The pyrrolidine ring contributes significantly to the stereochemistry and three-dimensional shape of a molecule, which is critical for selective binding to protein targets. The spatial orientation of substituents on the pyrrolidine ring can drastically alter the biological profile of a drug candidate by influencing its binding mode. The non-planar nature of the pyrrolidine ring allows for better three-dimensional coverage compared to its aromatic counterpart, pyrrole. This feature is advantageous in designing ligands that can fit into specific binding pockets of proteins.

Compounds containing the fluorinated benzoic acid motif have been investigated for their interaction with various biological targets. For example, 3-Fluoro-4-(trifluoromethyl)benzoic acid is a building block for KCNQ2/Q3 potassium channel openers. The specific substitution pattern on the benzoic acid ring is often crucial for high-affinity binding. The combination of the fluoro and pyrrolidinyl groups on the benzoic acid ring of the title compound would present a unique interaction profile for screening against receptors and ion channels.

Structure-Activity Relationship (SAR) Studies of Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For analogues of 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid , these studies typically involve systematic modifications of the core structure to identify key pharmacophoric features and optimize biological potency and selectivity.

The biological activity of analogues of 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid can be significantly modulated by altering the substituents on the phenyl ring and the pyrrolidine moiety. Research on structurally related compounds, such as pyrrolidine-substituted carbazole (B46965) derivatives and imidazolidinyl-piperidinyl-benzoic acids, provides insights into the potential impact of such modifications. dntb.gov.uaresearchgate.netnih.gov

For instance, modifications to the pyrrolidine ring, such as the introduction of hydroxyl or methyl groups, can influence the compound's pharmacokinetic profile and metabolic stability. unipa.it The steric hindrance introduced by a methyl group at the C-3 position of the pyrrolidine ring, for example, has been shown to prevent metabolic instability in related selective androgen receptor modulators (SARMs). unipa.it

The nature and position of substituents on the aromatic ring are also critical. In studies of related pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position of the pyrrolidine ring offered better in vitro potency. nih.gov Furthermore, the electronic properties of substituents on the benzoic acid ring, whether electron-donating or electron-withdrawing, can impact the compound's pKa and its ability to interact with biological targets.

The following table illustrates hypothetical SAR data for analogues of 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid , based on general principles observed in related compound series.

| Compound ID | R1 (on Pyrrolidine) | R2 (on Benzoic Acid) | Biological Activity (IC₅₀, µM) |

| 1 | H | H | 10.5 |

| 1a | 3-OH | H | 8.2 |

| 1b | 3-CH₃ | H | 5.1 |

| 1c | H | 5-Cl | 7.8 |

| 1d | H | 5-OCH₃ | 12.3 |

This table is illustrative and based on general SAR principles for analogous compounds.

The process of identifying and optimizing a lead compound is a critical phase in preclinical drug discovery. A "lead" is a compound that demonstrates potential therapeutic effects and serves as a starting point for further development. researchgate.net Analogues of 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid have been explored in the context of identifying lead compounds for various therapeutic targets.

For example, a preclinical study on a novel glutamate (B1630785) N-methyl-D-aspartate 2B (GluN2B) receptor negative allosteric modulator, BMS-986169, which features a substituted pyrrolidin-2-one core, highlights the potential of this scaffold in developing treatments for resistant depression. researchgate.net The optimization process for such compounds often involves modifying the core structure to enhance binding affinity, selectivity, and pharmacokinetic properties.

Lead optimization strategies for compounds like 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid could involve:

Bioisosteric replacement: Replacing the carboxylic acid group with other acidic functional groups (e.g., tetrazole) to improve metabolic stability or cell permeability.

Scaffold hopping: Modifying the pyrrolidine ring to other cyclic amines (e.g., piperidine, morpholine) to explore different conformational spaces and interactions with the target protein.

Introduction of chiral centers: The introduction of stereocenters on the pyrrolidine ring can lead to enantiomers with significantly different biological activities and safety profiles.

The following table presents a hypothetical lead optimization cascade for an analogue of 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid , illustrating the iterative process of improving potency and selectivity.

| Compound ID | Modification from Lead | Target Affinity (Kᵢ, nM) | Selectivity vs. Off-Target |

| Lead-01 | - | 150 | 10-fold |

| Opt-01 | R-group modification on pyrrolidine | 75 | 25-fold |

| Opt-02 | Bioisosteric replacement of COOH | 82 | 20-fold |

| Opt-03 | Combination of modifications | 15 | 100-fold |

This table is illustrative and based on general lead optimization principles.

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex biological systems. The 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid scaffold possesses features that make it an attractive starting point for the development of such probes.

The design of a chemical probe typically involves incorporating three key components:

A recognition element that selectively binds to the target protein. This would be derived from an optimized analogue of 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid .

A reactive group (e.g., an electrophile or a photo-crosslinker) that can form a covalent bond with the target protein, allowing for its isolation and identification.

A reporter tag (e.g., a fluorophore or a biotin (B1667282) tag) that enables visualization or purification of the probe-protein complex.

The carboxylic acid group of 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid provides a convenient handle for the attachment of linkers connected to reactive groups or reporter tags without significantly altering the core structure responsible for target recognition. The fluorinated phenyl ring can also be exploited for specific interactions or as a spectroscopic marker in certain applications.

While no specific chemical probes derived directly from 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid are prominently reported in the literature, the general utility of benzoic acid derivatives in probe development is well-established. For instance, derivatives of 4-aminobenzoic acid have been used to create local anesthetic compounds, demonstrating the adaptability of the benzoic acid scaffold for biological targeting. rsc.org

The development of a chemical probe from this scaffold would involve synthesizing a library of derivatives with different linkers and tags and then evaluating their ability to label the target protein in cellular or in vitro systems.

Q & A

Q. What are the standard synthetic routes for 4-fluoro-3-(pyrrolidin-1-yl)benzoic acid, and how are reaction conditions optimized?

The synthesis typically involves functionalizing a benzoic acid precursor with pyrrolidine and fluorine groups. A common approach is nitration followed by substitution:

Nitration : Start with 5-(pyrrolidin-1-yl)benzoic acid, using concentrated HNO₃/H₂SO₄ at 0–5°C to introduce a nitro group at the 3-position .

Fluorination : Replace the nitro group via nucleophilic aromatic substitution (NAS) with a fluoride source (e.g., KF in DMF at 120°C).

Optimization: Control reaction temperature to minimize side products (e.g., over-nitration) and use polar aprotic solvents to enhance NAS efficiency. Purity is verified via HPLC (≥97%) .

Q. How is structural characterization performed for this compound?

Key techniques include:

- NMR : H and C NMR confirm substituent positions (e.g., fluorine’s deshielding effect at ~-110 ppm in F NMR) .

- X-ray crystallography : Resolves spatial arrangement, as seen in related structures like 2-[2-hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid, where intramolecular hydrogen bonding stabilizes the crystal lattice .

- LC-MS : Validates molecular weight (theoretical: 223.23 g/mol) and detects impurities (e.g., unreacted precursors) .

Advanced Research Questions

Q. How does the pyrrolidine moiety influence the compound’s reactivity in medicinal chemistry applications?

The pyrrolidine ring enhances binding to biological targets via:

- Conformational flexibility : Allows adaptation to enzyme active sites.

- Hydrogen bonding : The secondary amine interacts with residues in targets like kinases or GPCRs.

Example: Analogous compounds (e.g., 3-cyano-4-(pyrrolidin-1-yl)benzoic acid) show improved IC₅₀ values (≤10 µM) in enzyme inhibition assays due to these interactions .

Q. What strategies resolve contradictory data in biological activity studies?

Contradictions often arise from substituent effects or assay variability. Mitigation strategies:

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing fluorine with trifluoromethyl) and compare bioactivity .

- Dose-response curves : Use standardized assays (e.g., fluorescence polarization for binding affinity) to quantify potency.

- Metabolic stability tests : Assess if discrepancies arise from rapid degradation in vitro vs. in vivo .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Docking simulations : Predict binding modes to targets like COX-2 or β-lactamases.

- ADMET prediction : Tools like SwissADME estimate solubility (LogP ~2.5) and cytochrome P450 interactions.

Case study: Fluorine’s electronegativity reduces metabolic oxidation, enhancing half-life in derivatives like 3-fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid .

Methodological Considerations

Q. What analytical techniques differentiate between regioisomers during synthesis?

- HPLC with chiral columns : Separates isomers based on retention times (e.g., 4-fluoro vs. 5-fluoro isomers).

- 2D NMR (COSY, NOESY) : Identifies coupling patterns between fluorine and adjacent protons .

- Isotopic labeling : Track fluorine incorporation via F radiolabeling in autoradiography .

Q. How are stability studies conducted for this compound under varying pH conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.